molecular formula C4H9BrO2 B145963 2-Bromo-1,1-dimethoxyethane CAS No. 7252-83-7

2-Bromo-1,1-dimethoxyethane

Cat. No.: B145963
CAS No.: 7252-83-7
M. Wt: 169.02 g/mol
InChI Key: FUSFWUFSEJXMRQ-UHFFFAOYSA-N
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Description

2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde dimethyl acetal, is an organic compound with the molecular formula C4H9BrO2 and a molecular weight of 169.02 g/mol . This compound is characterized by the presence of a bromine atom and two methoxy groups attached to an ethane backbone. It is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.

Biochemical Analysis

Biochemical Properties

2-Bromo-1,1-dimethoxyethane plays a significant role in biochemical reactions, particularly in the synthesis of 2,3-O-acetal via reaction with 2,3-diol in the presence of 10-camphorsulphonic acid . It interacts with various enzymes and proteins, facilitating the formation of acetal compounds. The nature of these interactions involves the bromine atom in this compound acting as a leaving group, allowing the formation of new chemical bonds with other biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression, affecting various cellular processes. For example, this compound has been used in the synthesis of aldehyde-substituted prodrugs via TFA-mediated deacetalization . This process highlights the compound’s ability to modify biomolecules and influence their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring accurate results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific cellular pathways. At higher doses, it can lead to toxic or adverse effects. For instance, symptoms of overexposure to this compound may include headache, dizziness, tiredness, nausea, and vomiting . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites it produces can influence cellular function and overall metabolic activity . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,1-dimethoxyethane can be synthesized through the bromination of acetaldehyde dimethyl acetal. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination of the acetaldehyde dimethyl acetal .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of bromine to a mixture of acetaldehyde dimethyl acetal and acetic acid. The reaction mixture is then heated to a specific temperature, followed by distillation to purify the product. The use of stabilizers such as potassium carbonate is common to prevent decomposition during storage .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,1-dimethoxyethane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-1,1-dimethoxyethane.

    Reduction Reactions: The compound can be reduced to 1,1-dimethoxyethane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield 2-bromoacetaldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1,1-dimethoxyethane is widely used in scientific research due to its reactivity and functional group compatibility. Some of its applications include:

Properties

IUPAC Name

2-bromo-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSFWUFSEJXMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064608
Record name Ethane, 2-bromo-1,1-dimethoxy-
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Molecular Weight

169.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7252-83-7
Record name 2-Bromo-1,1-dimethoxyethane
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Record name Ethane, 2-bromo-1,1-dimethoxy-
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Record name 2-Bromo-1,1-dimethoxyethane
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Record name Ethane, 2-bromo-1,1-dimethoxy-
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Record name Ethane, 2-bromo-1,1-dimethoxy-
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Record name 2-bromo-1,1-dimethoxyethane
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Record name 2,2-Dimethoxybromoethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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